3-Fluoro-4-[(4-ethylpiperaZino)methyl]phenylZinc bromide
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Overview
Description
3-Fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc reagent used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide typically involves the reaction of 3-fluoro-4-[(4-ethylpiperazino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the zinc atom acts as a nucleophile.
Coupling reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: THF is the most commonly used solvent for reactions involving this compound.
Catalysts: Palladium or nickel catalysts are often employed in coupling reactions.
Reagents: Common reagents include halides, boronic acids, and other organometallic compounds.
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of various organic frameworks.
Biology and Medicine
Industry
In the industrial sector, 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic center in the substrate. This process is facilitated by the presence of a catalyst, which activates the substrate and promotes the formation of the carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 3-Fluoro-4-[(4-piperidino)methyl]phenylzinc bromide
Uniqueness
Compared to similar compounds, 3-fluoro-4-[(4-ethylpiperazino)methyl]phenylzinc bromide offers unique reactivity due to the presence of the ethylpiperazino group. This structural feature can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C13H18BrFN2Zn |
---|---|
Molecular Weight |
366.6 g/mol |
IUPAC Name |
bromozinc(1+);1-ethyl-4-[(2-fluorobenzene-4-id-1-yl)methyl]piperazine |
InChI |
InChI=1S/C13H18FN2.BrH.Zn/c1-2-15-7-9-16(10-8-15)11-12-5-3-4-6-13(12)14;;/h3,5-6H,2,7-11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
GWYNASDDKJOBPA-UHFFFAOYSA-M |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=[C-]C=C2)F.[Zn+]Br |
Origin of Product |
United States |
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